molecular formula C15H23NO2 B8486031 6-Methyl-5-isobutyl-nicotinic acid tert.-butyl ester

6-Methyl-5-isobutyl-nicotinic acid tert.-butyl ester

Cat. No. B8486031
M. Wt: 249.35 g/mol
InChI Key: WNKYKRHADBNCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288554B2

Procedure details

A solution of 6-methyl-5-isobutyl-nicotinic acid tert.-butyl ester (0.50 g, 2 mmol) is dissolved in dioxane (20 mL) and 4 N HCl in dioxane (30 mL) is added. The mixture is stirred for 3 h. The solvent is evaporated to give 6-methyl-5-isobutyl-nicotinic acid hydrochloride (0.52 g); LC-MS: tR=0.54 min; [M+1]+=194.29; 1H NMR (d6-DMSO) δ 0.91 (d, J=6.5 Hz, 6H), 1.91 (hept, J=6.5 Hz), 2.68 (d, J=7.3 Hz, 2H), 2.73 (s, 3H), 8.47 (d, J=1.8 Hz, 1H), 8.90 (d, J=2.0 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:18])[C:7]1[CH:12]=[C:11]([CH2:13][CH:14]([CH3:16])[CH3:15])[C:10]([CH3:17])=[N:9][CH:8]=1)(C)(C)C.[ClH:19]>O1CCOCC1>[ClH:19].[CH3:17][C:10]1[C:11]([CH2:13][CH:14]([CH3:16])[CH3:15])=[CH:12][C:7]([C:6]([OH:18])=[O:5])=[CH:8][N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CN=C(C(=C1)CC(C)C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.CC1=NC=C(C(=O)O)C=C1CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.